N-(2-methyl-5-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Description
“N-(2-methyl-5-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C17H15N3O4S . It has an average mass of 357.384 Da and a mono-isotopic mass of 357.078339 Da . This product is not intended for human or veterinary use and is for research use only.
Scientific Research Applications
Antifungal Activity
The synthesis and evaluation of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives have demonstrated significant antifungal activity against pathogens such as Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur. These findings suggest the potential of these derivatives in developing new antifungal agents with specific activity profiles (Gupta & Wagh, 2006).
Antitumor Activity
Several studies have synthesized and evaluated the antitumor activity of compounds structurally related to N-(2-methyl-5-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide. Notably, compounds bearing different heterocyclic rings attached to the benzothiazole nucleus have shown potent and selective activity against various cancer cell lines, including breast, ovarian, colon, and renal cancers. These findings underscore the importance of the structural motifs present in these compounds for their anticancer activity (Chua et al., 1999).
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-6-7-11(20(23)24)8-13(10)18-16(21)9-15-17(22)19-12-4-2-3-5-14(12)25-15/h2-8,15H,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBHLRAUZCZOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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